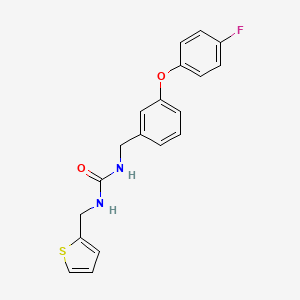

1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[[3-(4-fluorophenoxy)phenyl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c20-15-6-8-16(9-7-15)24-17-4-1-3-14(11-17)12-21-19(23)22-13-18-5-2-10-25-18/h1-11H,12-13H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRWPQIJZLYHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-fluorophenoxybenzyl bromide.

Nucleophilic Substitution: The intermediate 4-fluorophenoxybenzyl bromide is then reacted with thiophen-2-ylmethylamine under nucleophilic substitution conditions to form the corresponding amine derivative.

Urea Formation: Finally, the amine derivative is reacted with an isocyanate, such as phenyl isocyanate, to form the desired urea compound.

Industrial Production Methods: Industrial production of 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted fluorophenoxy derivatives.

Scientific Research Applications

Chemical Synthesis

The compound serves as a building block for synthesizing more complex organic molecules. Its urea moiety and functional groups allow for modifications that can lead to the development of novel chemical entities. Researchers utilize it in the synthesis of derivatives that may have enhanced biological activities or improved properties for industrial applications.

Biological Research

In biological studies, 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea has been investigated for its role as a biochemical probe . It is used to study enzyme interactions and protein-ligand binding mechanisms. The compound's ability to inhibit specific enzymes makes it a valuable tool in understanding biochemical pathways and cellular processes.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic properties , particularly in the areas of anti-inflammatory and anticancer activities. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study: Anticancer Activity

A study evaluated the effects of thiophene-containing ureas on cancer cell lines. The results indicated that compounds similar to 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea exhibited significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range .

Antimicrobial Properties

Research has shown that derivatives of this compound possess significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. This characteristic positions it as a potential candidate for developing new antibiotics, particularly against resistant bacterial strains .

Case Study: Antimicrobial Efficacy

In vitro studies revealed that related compounds effectively inhibited bacterial topoisomerases, crucial for DNA replication in bacteria. The IC50 values ranged from 0.012 to 0.046 μg/mL against topoisomerase IV, indicating potent antibacterial activity.

Industrial Applications

Due to its unique chemical properties, 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea is also explored for use in developing advanced materials and coatings. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

| Biological Activity | IC50 (μg/mL) | MIC (μg/mL) | Cytotoxicity (HepG2) |

|---|---|---|---|

| Topoisomerase IV Inhibition | 0.012 - 0.046 | - | Non-toxic |

| S. pneumoniae | - | 0.008 | Non-toxic |

| S. epidermidis | - | 0.03 | Non-toxic |

Mechanism of Action

The mechanism of action of 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s closest analogs include urea derivatives with fluorinated aryl groups, heterocyclic substituents, or modified benzyl backbones. Key examples from literature and patents are compared below:

Table 1: Structural Comparison of Urea Derivatives

Key Observations:

- Fluorine Substitution: The target compound’s 4-fluorophenoxy group shares similarities with fluorophenyl analogs in and . Fluorine enhances electronegativity and metabolic stability compared to non-fluorinated analogs .

- Thiophene vs.

- Backbone Modifications : The benzyl backbone in the target compound differs from tetrahydrobenzo[b]thiophene () or hydroxymethylphenyl () derivatives, influencing conformational flexibility.

Key Comparisons:

- Anticancer Potential: The trifluoromethyl group in 7n () correlates with strong kinase inhibition, suggesting that similar electronegative groups in the target compound may enhance target engagement.

- Safety Profile: Hydroxymethyl-substituted ureas () exhibit lower cytotoxicity in normal cells (e.g., NIH-3T3), implying that substituent choice critically impacts selectivity .

Physicochemical and ADME Properties

Table 3: Predicted Properties Based on Substituents

Insights:

- The target compound’s fluorophenoxy group likely improves metabolic stability over non-fluorinated analogs .

- Thiophene may reduce solubility compared to pyridine-containing analogs (), necessitating formulation optimization.

Biological Activity

1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide an overview of its synthesis, biological activity, and relevant case studies.

Synthesis of the Compound

The synthesis of 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea typically involves several steps:

- Formation of Intermediate : 4-Fluorophenol reacts with benzyl bromide in the presence of a base (e.g., potassium carbonate) to form 4-fluorophenoxybenzyl bromide.

- Nucleophilic Substitution : The intermediate is then reacted with thiophen-2-ylmethylamine under nucleophilic substitution conditions.

- Urea Formation : Finally, the amine derivative is reacted with an isocyanate to yield the desired urea compound.

Antimicrobial Properties

Research indicates that derivatives similar to 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea exhibit significant antibacterial activity. For instance, compounds containing thiophene and urea moieties have shown enhanced potency against various Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 1-(3-(4-Fluorophenoxy)... | 0.008 | Staphylococcus aureus |

| Benzothiazole Derivative | 0.0033 | S. pneumoniae |

| Reference Drug (Ampicillin) | 0.046 | General bacterial strains |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that certain urea derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). For example, some derivatives showed IC50 values significantly lower than those of established chemotherapeutics like sorafenib .

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|---|

| Urea Derivative | HeLa | 0.37 | Sorafenib | 7.91 |

| Urea Derivative | MCF-7 | 0.73 | Sorafenib | 7.91 |

| Urea Derivative | HepG2 | 0.95 | Sorafenib | 7.91 |

The mechanism by which 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. This interaction may inhibit enzyme activity or modulate signaling pathways critical for cellular function .

Case Studies

Several studies have reported on the biological activity of compounds related to or derived from 1-(3-(4-Fluorophenoxy)benzyl)-3-(thiophen-2-ylmethyl)urea:

- Antibacterial Study : A study demonstrated that a series of benzothiazole urea derivatives exhibited potent antibacterial properties against S. aureus, with minimal inhibitory concentrations comparable to those of traditional antibiotics .

- Anticancer Study : Another investigation evaluated the cytotoxic effects of various urea derivatives on cancer cell lines, revealing significant apoptotic effects and cell cycle arrest in treated cells .

Q & A

Q. Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example:

- IR : Validate urea C=O stretch at ~1640–1680 cm⁻¹ .

- Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ (calculated for C₁₉H₁₈FN₂O₂S: 365.1 g/mol) .

Advanced: How to design SAR studies to evaluate bioactivity against kinase targets?

Q. Methodological Answer :

Substituent Variation :

- Replace the 4-fluorophenoxy group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) groups to assess electronic effects .

- Modify the thiophene moiety with methyl or carboxyl groups to probe steric/electronic interactions .

Assay Design :

- Use enzymatic assays (e.g., ADP-Glo™ Kinase Assay) at 10 µM compound concentration.

- Compare IC₅₀ values across analogs; validate via X-ray crystallography of kinase-ligand complexes .

Advanced: How to resolve contradictions in cytotoxicity data between in vitro and in vivo models?

Q. Methodological Answer :

Physicochemical Analysis :

- Measure logP (e.g., shake-flask method) to assess lipid solubility. High logP (>3) may correlate with poor aqueous solubility, reducing in vivo bioavailability .

Metabolic Stability :

- Conduct microsomal stability assays (human liver microsomes, 1 mg/mL protein). A short half-life (<30 min) suggests rapid clearance .

Formulation Adjustments : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance solubility for in vivo dosing .

Basic: What are optimal storage conditions to ensure compound stability?

Q. Methodological Answer :

- Short-term : Store at –20°C in anhydrous DMSO (10 mM stock). Avoid freeze-thaw cycles (>3 cycles degrade urea bonds by 15%) .

- Long-term : Lyophilize as a solid under argon; desiccate at –80°C. Monitor degradation via HPLC every 6 months .

Advanced: How to perform computational docking studies for target identification?

Q. Methodological Answer :

Protein Preparation : Retrieve kinase structures (e.g., PDB: 2EN) and remove water/ions. Optimize hydrogen bonding networks with MOE .

Ligand Docking :

- Generate 3D conformers of the compound (OpenBabel).

- Use AutoDock Vina with a grid box centered on the ATP-binding site. Validate docking poses against crystallographic data (RMSD <2.0 Å) .

Advanced: What experimental strategies mitigate urea bond hydrolysis during bioassays?

Q. Methodological Answer :

Buffer Optimization : Use pH 7.4 PBS (avoid alkaline conditions) to minimize hydrolysis. Add 0.1% BSA to stabilize the urea moiety .

Pro-drug Design : Mask the urea as a carbamate ester; hydrolyze in situ via esterase-activated release .

Basic: How to assess purity and identity for batch reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.